molecular formula C4H5BO2S B050007 3-Thiopheneboronic acid CAS No. 6165-69-1

3-Thiopheneboronic acid

Cat. No.: B050007
CAS No.: 6165-69-1
M. Wt: 127.96 g/mol
InChI Key: QNMBSXGYAQZCTN-UHFFFAOYSA-N
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Description

3-Thiopheneboronic acid (CAS 6165-69-1) is a heterocyclic boronic acid with the molecular formula C₄H₅BO₂S and a molar mass of 127.95 g/mol . Structurally, it features a boronic acid (-B(OH)₂) group attached to the 3-position of a thiophene ring. Key physicochemical properties include:

  • Density: ~1.32 g/cm³
  • Melting Point: 164–169°C
  • Solubility: Soluble in methanol and dimethyl sulfoxide (DMSO)
  • Appearance: White to off-white crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thiopheneboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromothiophene with a boronic acid derivative in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, making it suitable for various functional groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Thiopheneboronic acid primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

3-Thiopheneboronic acid is primarily used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, allowing the construction of complex organic molecules.

Key Synthetic Uses:

  • Suzuki Coupling Reactions : It serves as a substrate for synthesizing various biheteroaryl derivatives and other complex molecules .
  • Preparation of Boronic Acid Esters : The compound can be utilized to create boronic esters which are valuable intermediates in organic synthesis .

Biochemical Applications

This compound exhibits significant potential in biochemistry and medical applications, notably as a telomerase inhibitor and in the development of biosensors.

Notable Biochemical Uses:

  • Telomerase Inhibition : It has been investigated for its ability to inhibit telomerase, an enzyme often overexpressed in cancer cells, making it a candidate for cancer therapy .
  • Biosensors : The compound has been incorporated into electrochemical sensors for detecting biomolecules such as dopamine and cancer cell markers. For instance, an impedimetric biosensor utilizing this compound demonstrated effective dopamine detection through electro-polymerization techniques .

Material Science Applications

In materials science, this compound plays a crucial role in developing conducting polymers and nanomaterials.

Key Material Science Uses:

  • Conducting Polymers : It is used to synthesize polythiophenes that exhibit conductive properties. These materials are essential for applications in organic electronics and sensors .
  • Nanoparticles for Drug Delivery : Research indicates that nanoparticles made from polythiopheneboronic acid can be tailored for drug delivery systems, enhancing therapeutic efficacy through targeted delivery mechanisms .

Case Studies

  • Electrochemical Cytosensor Development :
    • A study reported the development of an electrochemical cytosensor based on polythiophene functionalized with boronic acid groups. This sensor showed high sensitivity for cancer cell detection by recognizing sialic acid on cell surfaces .
  • Nanoprobe for Imaging and Therapy :
    • A multifunctional nanoprobe integrating biosensing and therapeutic functions was developed using graphene quantum dots modified with thiopheneboronic acid. This system allowed simultaneous bioimaging and photodynamic therapy, showcasing its potential in cancer treatment .

Data Table of Applications

Application AreaSpecific UseReference
Organic SynthesisSuzuki Coupling Reactions
Biochemical ResearchTelomerase Inhibition
BiosensorsDopamine Detection
Material ScienceConducting Polymers
Drug Delivery SystemsNanoparticles for Targeted Therapy

Mechanism of Action

The primary mechanism of action of 3-thiopheneboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. The palladium then facilitates the coupling with an aryl or vinyl halide, forming a new carbon-carbon bond . In lithium metal batteries, this compound forms a borate-rich solid electrolyte interphase, enhancing the stability and conductivity of the electrode .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-Thiopheneboronic acid 6165-68-0 C₄H₅BO₂S 127.95 Boronic acid at 2-position; used in conjugated polymers .
Benzothiophene-2-boronic acid 98437-23-1 C₈H₇BO₂S 177.96 Fused benzene-thiophene system; potential in optoelectronics .
3-Methylthiophene-2-boronic acid 177735-09-0 C₅H₇BO₂S 141.98 Methyl substituent enhances steric bulk; impacts reaction selectivity .

Reactivity and Catalytic Performance

  • Suzuki Coupling Efficiency: 3-Thiopheneboronic acid exhibits moderate reactivity in cross-couplings due to thiophene’s electron-withdrawing nature. For example, it achieves 80% yield in C–S bond formation with thiophenols using In₂O₃ catalysts . In contrast, phenylboronic acid (non-heterocyclic) shows higher reactivity but lower enantioselectivity in asymmetric arylations . 2-Thiopheneboronic acid may face steric hindrance in couplings, reducing yields compared to the 3-isomer .
  • Enantioselectivity :

    • This compound achieves >99% enantiomeric excess (ee) in chiral polyether synthesis when paired with chiral oxazoline derivatives .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Reaction Type This compound Yield 2-Thiopheneboronic Acid Yield Benzothiophene-2-boronic Acid Yield
Suzuki-Miyaura Coupling 80–85% Not reported Not reported
Asymmetric Arylation 72% yield, 88% ee Not tested Not tested

Table 2: Thermal and Optical Properties

Property This compound Poly-3-thienylboronic Acid
Thermal Stability Stable to ~160°C Decomposes above 250°C
λmax (UV-Vis) 280 nm (in solution) 450 nm (oxidized state)

Biological Activity

3-Thiopheneboronic acid (TBA) is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

This compound has the chemical formula C4_4H5_5BO2_2S and is recognized for its ability to form complexes with diols, making it useful in sensor technology and biochemical applications. Its structure includes a thiophene ring, which contributes to its reactivity and interaction with biological molecules.

1. Metabolism and Biodegradation

Research has shown that this compound can be metabolized by certain bacterial strains, such as Arthrobacter nicotinovorans. In studies, this bacterium was able to oxidize TBA to 3-hydroxythiophene through enzymatic pathways, indicating its potential role in bioremediation processes and environmental applications .

Case Study: Oxidation Mechanism

A detailed study investigated the oxidation of this compound by A. nicotinovorans. The results indicated that the oxidation process was not significantly inhibited by catalase, suggesting that the oxidation might occur via an enzymatic mechanism rather than through free hydrogen peroxide reactions. This finding is crucial for understanding how TBA can be utilized in biological systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Metabolism Oxidation to 3-hydroxythiophene
Antimicrobial Potential activity against Staphylococcus aureus
Sensor Applications Used in biosensors for dopamine detection

Sensor Applications

The electrochemical properties of this compound have led to its use in biosensor technology. It has been employed as a receptor material for detecting diol-containing compounds due to its ability to form stable complexes. This characteristic makes it valuable for developing sensors for various biochemical applications, including glucose monitoring and environmental sensing .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-thiopheneboronic acid derivatives via Suzuki-Miyaura coupling?

The Suzuki-Miyaura reaction often employs this compound as a coupling partner for aryl halides. However, challenges arise due to its heteroaromatic structure, which can lead to low yields or side reactions like homocoupling. Key methodological factors include:

  • Catalyst selection : Pd(PPh₃)₄ is commonly used, but alternative ligands (e.g., Buchwald ligands) may improve efficiency .
  • Solvent systems : A mix of dimethoxyethane and water is typical, but surfactants (e.g., PEG-based) can stabilize reactive intermediates and reduce side products .
  • Base optimization : K₂CO₃ or Na₂CO₃ are preferred for maintaining pH without decomposing the boronic acid .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Hazard management : The compound’s Safety Data Sheet (SDS) highlights risks of respiratory irritation upon inhalation. Use fume hoods and personal protective equipment (PPE) during handling .
  • Storage conditions : Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent oxidation. Decomposition occurs above 162°C .
  • First aid : Immediate rinsing with water is critical for skin contact, while artificial respiration may be needed for inhalation exposure .

Q. What analytical techniques are essential for characterizing this compound in synthetic workflows?

  • Purity assessment : High-performance liquid chromatography (HPLC) coupled with UV-Vis detects impurities like homocoupled byproducts .
  • Structural confirmation : ¹H/¹³C NMR (e.g., δ 7.5–8.0 ppm for thiophene protons) and mass spectrometry (e.g., [M+H]+ = 128.01) validate synthesis .

Advanced Research Questions

Q. Why does this compound exhibit limited reactivity in certain cross-coupling reactions, and how can this be mitigated?

  • Mechanistic limitations : The electron-rich thiophene ring can destabilize Pd intermediates, leading to catalyst poisoning. Studies show that steric hindrance at the boron center reduces transmetallation efficiency .
  • Mitigation strategies :

  • Use additives like CsF to enhance boron electrophilicity .
  • Optimize reaction temperature (e.g., reflux in dioxane/water) to accelerate oxidative addition .

Q. How does this compound influence interfacial properties in lithium-metal batteries, and what contradictions exist in reported data?

  • Electrolyte additive role : It forms a stable solid-electrolyte interphase (SEI) by reacting with LiPF₆, reducing dendritic growth. XPS studies confirm sulfur-rich SEI layers improve ionic conductivity .
  • Data contradictions : Some reports suggest excessive boron content (>2 wt%) increases impedance, while others highlight improved cycle life at higher concentrations. This discrepancy may stem from variations in electrolyte composition or cathode loading .

Q. What advanced methodologies can detect and quantify side reactions (e.g., homocoupling) in this compound-based syntheses?

  • Chromatographic separation : GC-MS identifies homocoupled dimers (e.g., bis-thiophene derivatives) with retention times distinct from the target product .
  • In-situ monitoring : Raman spectroscopy tracks boron-O vibrational modes (∼1,350 cm⁻¹) to detect intermediate decomposition .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address contradictory results in electrochemical studies involving this compound?

  • Variable control : Standardize parameters like electrode porosity, electrolyte volume, and cycling rates to isolate the compound’s effects .
  • Multimodal characterization : Combine electrochemical impedance spectroscopy (EIS) with TEM to correlate SEI morphology with performance metrics .

Q. What computational tools can predict the reactivity of this compound in novel reaction systems?

  • DFT calculations : Model boron-oxygen bond dissociation energies to assess stability under varying pH conditions .
  • Molecular dynamics (MD) : Simulate interactions with Pd catalysts to optimize ligand selection and solvent polarity .

Properties

IUPAC Name

thiophen-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMBSXGYAQZCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342433
Record name 3-Thiopheneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6165-69-1
Record name 3-Thienylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6165-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiopheneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (thiophen-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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